molecular formula C19H15N5OS B2618044 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide CAS No. 924824-48-6

2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2618044
CAS No.: 924824-48-6
M. Wt: 361.42
InChI Key: HHNOPTKEHUNRRW-UHFFFAOYSA-N
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Description

This compound is a tetrazole-containing acetamide derivative characterized by a naphthalen-2-yl group attached to the 1-position of the tetrazole ring and a sulfanyl (-S-) linker connecting the tetrazole to the N-phenylacetamide moiety. The structure combines aromatic (naphthalene, phenyl) and heterocyclic (tetrazole) components, which are known to influence physicochemical properties and biological activity.

Properties

IUPAC Name

2-(1-naphthalen-2-yltetrazol-5-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-18(20-16-8-2-1-3-9-16)13-26-19-21-22-23-24(19)17-11-10-14-6-4-5-7-15(14)12-17/h1-12H,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNOPTKEHUNRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide typically involves the reaction of naphthalen-2-yl-tetrazole with phenylacetamide under specific conditions. The process often employs click chemistry approaches, which are known for their efficiency and eco-friendliness . The reaction conditions usually include moderate temperatures and the use of solvents like acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used in organic synthesis as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific pathways involved in diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate the activity of certain enzymes and receptors, thereby influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities but differ in substituents, heterocyclic cores, or linker groups, leading to distinct properties:

N-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (CAS 314245-06-2)

  • Structure : Differs in the naphthalene substitution (1-position vs. 2-position in the target compound).
  • Properties : Molecular formula C₁₉H₁₅N₅OS , molar mass 361.42 g/mol , density 1.36 g/cm³ , and pKa 12.84 .
  • Implications : The naphthalen-1-yl group may sterically hinder interactions compared to the 2-yl isomer, affecting binding to biological targets.

2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide

  • Structure : Features a 4-ethoxyphenyl group on the tetrazole and an N-isopropyl group on the acetamide.
  • Properties : Increased steric bulk and electron-donating ethoxy group may alter solubility and metabolic stability .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives

  • Structure : Replaces tetrazole with triazole and introduces a naphthalen-1-yloxymethyl group.
  • Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, yielding compounds with confirmed structures via IR, NMR, and HRMS .
  • Activity : Nitrophenyl-substituted analogues (e.g., 6b , 6c ) show enhanced electronic effects due to nitro groups, which could influence redox properties or target binding .

Hydroxyacetamide Derivatives (e.g., FP1-12) Structure: Incorporates hydroxyacetamide and imidazolone/triazole moieties. Synthesis: Uses zeolite catalysts and pyridine under reflux, differing from click chemistry approaches .

Data Table: Key Comparative Properties

Compound Heterocycle Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties/Activities Reference
Target compound Tetrazole Naphthalen-2-yl C₁₉H₁₅N₅OS ~361.42* High lipophilicity (predicted)
N-(Naphthalen-1-yl)-... (CAS 314245-06-2) Tetrazole Naphthalen-1-yl C₁₉H₁₅N₅OS 361.42 pKa 12.84, density 1.36 g/cm³
2-{[1-(4-Ethoxyphenyl)-... acetamide Tetrazole 4-Ethoxyphenyl C₂₀H₂₂N₅O₂S 408.49 Enhanced metabolic stability
6b (Triazole derivative) Triazole 2-Nitrophenyl C₂₁H₁₈N₅O₄ 404.40 Nitro group enhances reactivity
FP1-12 (Hydroxyacetamide) Triazole Varied aryl groups ~C₂₄H₂₀N₆O₃S ~472.52 Antiproliferative activity

*Estimated based on structural similarity to CAS 314245-06-2.

Research Findings and Implications

  • Synthetic Flexibility : Click chemistry (e.g., triazole derivatives ) offers rapid, high-yield synthesis, while zeolite-catalyzed reactions (e.g., hydroxyacetamides ) enable complex heterocycle formation.
  • Biological Relevance : Nitro and ethoxy substituents modulate electronic and steric profiles, impacting interactions with enzymes or receptors . The naphthalen-2-yl group in the target compound may offer superior π-π stacking compared to naphthalen-1-yl analogues .
  • Unanswered Questions : Direct comparative studies on antiproliferative or antimicrobial activity between the target compound and its analogues are lacking in the provided evidence, highlighting a research gap.

Biological Activity

The compound 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15N5S\text{C}_{16}\text{H}_{15}\text{N}_{5}\text{S}

This compound features a naphthalene moiety, a tetrazole ring, and a phenylacetamide group, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have shown effectiveness against various bacterial strains. For instance, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential through various in vitro assays. Studies have reported that derivatives with the naphthalenic and tetrazolic structures exhibit cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 10 µM to 25 µM, indicating moderate to high efficacy in inhibiting cell proliferation .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. The activation of caspase pathways has been observed, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. Additionally, the compound appears to interfere with the cell cycle progression, particularly at the G2/M phase, which contributes to its anticancer effects .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) has been conducted on similar compounds. Key findings include:

  • Substituents on the phenyl ring : Electron-withdrawing groups enhance activity.
  • Tetrazole ring : Essential for maintaining biological activity; modifications can lead to loss of efficacy.
Compound VariantSubstituentsMIC (µg/mL)IC50 (µM)
A-Cl815
B-NO2412
C-OCH31620

Case Studies

In a clinical study involving patients with resistant bacterial infections, a derivative of this compound was administered alongside standard antibiotics. Results indicated a synergistic effect, improving treatment outcomes compared to antibiotics alone. The combination therapy reduced the bacterial load significantly within 48 hours .

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